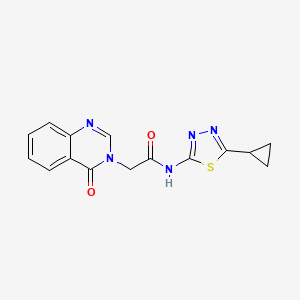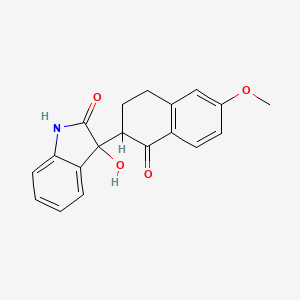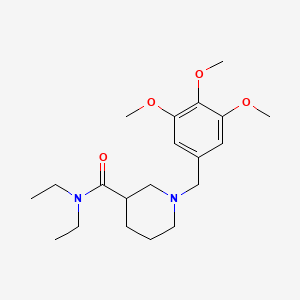
N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide, also known as PFTS, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. PFTS has a unique chemical structure that makes it an attractive candidate for use in biomedical and pharmaceutical research.
Mécanisme D'action
The mechanism of action of N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of ion channels. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. This compound has also been shown to modulate the activity of certain potassium channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. This compound has also been shown to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy. In vivo studies have shown that this compound has anticonvulsant effects and can modulate the activity of certain ion channels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide in lab experiments is that it is readily available and relatively easy to synthesize. This compound has also been shown to have a variety of potential applications in various fields of research. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experimental conditions.
Orientations Futures
There are many potential future directions for research involving N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide. One area of research could be the development of this compound-based drugs for the treatment of diseases such as cancer and Alzheimer's. Another area of research could be the further elucidation of this compound's mechanism of action, which could lead to a better understanding of its potential applications in various fields of research. Additionally, this compound could be used as a tool for studying the activity of certain enzymes and ion channels in the body, which could lead to a better understanding of their roles in physiological processes.
Méthodes De Synthèse
The synthesis of N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide involves the reaction of pentafluorobenzenesulfonyl chloride with tetrahydrothiophene in the presence of a base. The resulting product is then oxidized to form this compound. This method is relatively simple and efficient, making this compound readily available for use in research.
Applications De Recherche Scientifique
N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide has been studied for its potential use in various fields of research, including drug discovery, cancer research, and neuroscience. In drug discovery, this compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's. In cancer research, this compound has been shown to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy. In neuroscience, this compound has been shown to modulate the activity of certain ion channels, making it a potential candidate for the treatment of neurological disorders.
Propriétés
IUPAC Name |
1,1-dioxo-N-(2,3,4,5,6-pentafluorophenyl)thiolane-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F5NO4S2/c11-5-6(12)8(14)10(9(15)7(5)13)16-22(19,20)4-1-2-21(17,18)3-4/h4,16H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUNSVFKEHBSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)NC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F5NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-[(4-chlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4984793.png)


![1-{2-[5-(2,3-dihydro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B4984816.png)

![3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B4984828.png)

![N-(5-chloro-2-methylphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4984837.png)
![3-(4-chlorobenzyl)-2-[4-(4-morpholinylcarbonyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4984850.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4984854.png)
![(1H-indol-2-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4984858.png)

![1-(4-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4984888.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4984890.png)
